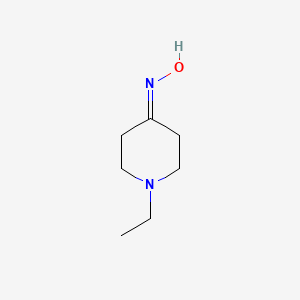

1-Ethylpiperidin-4-one oxime

Description

BenchChem offers high-quality 1-Ethylpiperidin-4-one oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylpiperidin-4-one oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-ethylpiperidin-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-7(8-10)4-6-9/h10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQOVJQOSPDVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=NO)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of 1-Ethylpiperidin-4-one oxime

An In-Depth Technical Guide to the Chemical Properties and Stability of 1-Ethylpiperidin-4-one Oxime

Executive Summary

1-Ethylpiperidin-4-one oxime is a derivative of the versatile synthetic intermediate, 1-Ethylpiperidin-4-one. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making its derivatives, including oximes, of significant interest to researchers in medicinal chemistry and drug development.[1] This guide provides a comprehensive technical overview of the chemical properties, stability, synthesis, and analytical characterization of 1-Ethylpiperidin-4-one oxime, designed for scientists and professionals in the field. By synthesizing data from analogous compounds and established chemical principles, this document offers field-proven insights and self-validating protocols to ensure scientific integrity and practical applicability.

Core Chemical and Physical Properties

Understanding the fundamental properties of 1-Ethylpiperidin-4-one oxime and its parent ketone is crucial for its synthesis, handling, and application. While specific experimental data for the oxime is not broadly published, its properties can be reliably predicted from its structure and the extensive data available for its precursor.

Properties of 1-Ethylpiperidin-4-one Oxime

The oxime is prepared from its corresponding ketone, and its primary identifiers are summarized below. It is a useful research chemical and building block.[]

| Property | Value | Source |

| IUPAC Name | N-(1-ethylpiperidin-4-ylidene)hydroxylamine | [] |

| CAS Number | 272442-34-9 | [] |

| Molecular Formula | C₇H₁₄N₂O | [] |

| Molecular Weight | 142.2 g/mol | [] |

| Canonical SMILES | CCN1CCC(=NO)CC1 | [] |

Properties of Precursor: 1-Ethylpiperidin-4-one

The precursor, 1-Ethylpiperidin-4-one, is a well-characterized compound, and its properties provide essential context for working with the oxime derivative. It is a colorless to light yellow liquid that is miscible with water.[3][4]

| Property | Value | Source |

| Synonyms | N-Ethyl-4-piperidone, 1-Ethyl-4-oxopiperidine | [3] |

| CAS Number | 3612-18-8 | [5] |

| Molecular Formula | C₇H₁₃NO | [5] |

| Molecular Weight | 127.18 g/mol | [5][6] |

| Appearance | Colorless to light orange/yellow clear liquid | [3][4] |

| Melting Point | 30-32 °C | [4] |

| Boiling Point | 46-48 °C @ 1 mmHg (173-175 °C at atm. pressure) | [3][4][7] |

| Density | 0.944 g/mL at 25 °C | [4][7] |

| Flash Point | 70 °C (156 °F) | [4] |

| Water Solubility | Miscible | [4] |

| Storage Temp. | 2-8 °C | [4] |

Synthesis and Purification

Scientific Rationale

The conversion of a ketone to an oxime is a classic condensation reaction. The process involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 1-Ethylpiperidin-4-one. This is typically performed in the presence of a mild base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile. The reaction equilibrium is driven forward by the formation of a stable C=N double bond and the elimination of water. Microwave-assisted synthesis has been shown to be a highly efficient method for preparing oximes, offering significantly reduced reaction times and improved yields compared to traditional reflux techniques.

Experimental Protocol: Oximation of 1-Ethylpiperidin-4-one

This protocol describes a robust method for synthesizing 1-Ethylpiperidin-4-one oxime.

Materials:

-

1-Ethylpiperidin-4-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

-

Ethanol (or other suitable solvent like acetonitrile)[8]

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography, if needed)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Ethylpiperidin-4-one (1.0 eq) in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium carbonate (1.5 eq) to the solution.[8]

-

Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 60-80°C). The choice of temperature depends on the desired reaction rate. For an alternative high-efficiency method, microwave irradiation at 80°C for 20 minutes can be employed.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting ketone spot indicates reaction completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in deionized water and extract the product with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Ethylpiperidin-4-one oxime.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.[1]

Stability and Storage

Stability Profile

-

Precursor Stability: The parent ketone, 1-Ethyl-4-piperidone, is listed as stable under normal conditions.[9]

-

Thermal Stability: The compound should be kept away from open flames, hot surfaces, and other sources of ignition.[9] Heating may lead to decomposition.

-

pH Sensitivity: Oximes can be susceptible to hydrolysis back to the corresponding ketone and hydroxylamine under strongly acidic conditions. Under specific acidic catalysis, they can also undergo the Beckmann rearrangement. Stability is generally better under neutral or slightly basic conditions.

-

Incompatibilities: The compound is expected to be incompatible with strong oxidizing agents and strong bases, similar to its precursor.[9]

Recommended Storage Conditions

To ensure long-term integrity, 1-Ethylpiperidin-4-one oxime should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Storage at refrigerated temperatures (2-8°C), as recommended for the precursor, is advisable.[4] Protection from light is also recommended to prevent potential photochemical degradation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation.[11]

-

¹H NMR: Expected signals include a triplet and quartet for the N-ethyl group, and complex multiplets for the diastereotopic protons on the piperidine ring. The hydroxyl proton of the oxime may appear as a broad singlet.

-

¹³C NMR: Key signals will include those for the N-ethyl carbons, the piperidine ring carbons, and a characteristic downfield signal for the C=N carbon, typically observed in the 150-160 ppm range.[11] The stereochemistry of piperidin-4-one oximes can be investigated in detail using NMR.[12]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include a medium C=N stretch (~1650 cm⁻¹), a broad O-H stretch (~3200-3400 cm⁻¹), and C-H stretching bands (~2800-3000 cm⁻¹).[10]

Safety and Handling

Hazard Assessment

A specific Safety Data Sheet (SDS) for 1-Ethylpiperidin-4-one oxime is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of its precursor and related piperidine structures.

-

1-Ethylpiperidin-4-one Hazards: The precursor is a combustible liquid that causes skin irritation and serious eye irritation.[6]

-

General Piperidine Hazards: Piperidine and its simple derivatives can be harmful if swallowed, toxic in contact with skin, and cause respiratory tract irritation.[13][14]

Based on this, 1-Ethylpiperidin-4-one oxime should be handled as a compound that is potentially combustible, harmful, and irritating to the skin, eyes, and respiratory system.

Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[13]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid breathing vapors or dust.[9]

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Keep the compound away from heat, sparks, and open flames.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion

1-Ethylpiperidin-4-one oxime represents a valuable building block for chemical synthesis, particularly in the realm of drug discovery. This guide has detailed its core chemical properties, drawing upon the well-documented data of its parent ketone. A reliable synthetic protocol, recommendations for stable storage, and a comprehensive analytical workflow have been provided to ensure researchers can produce and validate this compound with confidence. By adhering to the outlined safety and handling procedures, professionals can safely integrate this versatile intermediate into their research and development pipelines.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77159, 1-Ethylpiperidin-4-one. Retrieved from [Link]

-

Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Ethyl-4-piperidone in NIST Chemistry WebBook. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Ethyl-4-piperidone (CAS 3612-18-8). Retrieved from [Link]

-

PubMed. (2010). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. Retrieved from [Link]

-

Vietnam Journal of Science, Technology and Engineering. (2025). Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave irradiation. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, spectral, quantum chemical, biological, molecular docking and mathematical investigations of piperidin-4-one oxime picrates. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Ethyl-4-piperidone | 3612-18-8 [chemicalbook.com]

- 5. 1-Ethyl-4-piperidone [webbook.nist.gov]

- 6. 1-Ethylpiperidin-4-one | C7H13NO | CID 77159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-乙基-4-哌啶酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemos.de [chemos.de]

- 14. southwest.tn.edu [southwest.tn.edu]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: 1-Ethylpiperidin-4-one Oxime as a Pharmacological Scaffold

[1]

Executive Summary

1-Ethylpiperidin-4-one oxime represents a versatile "privileged structure" in medicinal chemistry.[1] Unlike its quaternary pyridinium analogs (e.g., 2-PAM) used strictly as peripheral antidotes, this tertiary amine scaffold offers unique potential for Central Nervous System (CNS) penetration due to its ability to exist in equilibrium between ionized and non-ionized forms at physiological pH.

This guide analyzes its role as a pharmacophore in two primary domains:

Structural & Electronic Analysis

The pharmacophore is defined by three critical interaction vectors:

| Feature | Chemical Nature | Pharmacological Function |

| Piperidine Nitrogen (N1) | Tertiary Amine ( | Cationic Anchor: At physiological pH (7.4), it is predominantly protonated, allowing ionic bonding with anionic aspartate residues in GPCRs (e.g., Muscarinic |

| Oxime Moiety (=N-OH) | Amphoteric | H-Bond Pivot: Acts as both a hydrogen bond donor (OH) and acceptor (N).[1] Critical for interacting with serine/threonine residues or chelating metal ions in metalloenzymes.[1] |

| N-Ethyl Substituent | Hydrophobic | Steric/Lipophilic Tuning: Provides a minimal steric footprint.[1] In SAR studies, this is often the baseline for optimization; replacing ethyl with benzyl/phenethyl often increases affinity via |

Conformation

The piperidine ring predominantly adopts a chair conformation .[1] The oxime group at C4 introduces rigidity, enforcing a specific vector for the hydroxyl group. This geometric constraint is vital for distinguishing between receptor subtypes (e.g.,

Synthetic Methodologies

The synthesis of 1-Ethylpiperidin-4-one oxime is a two-step process starting from commercially available precursors.[1]

Pathway Diagram

The following diagram illustrates the synthesis and downstream derivatization logic.

Figure 1: Synthetic route from piperidin-4-one to the oxime scaffold and subsequent ether derivatives.

Detailed Protocol 1: Synthesis of 1-Ethylpiperidin-4-one Oxime[1]

Reagents: 1-Ethyl-4-piperidone (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (15 mmol), Ethanol (95%), Water.

-

Preparation: Dissolve Hydroxylamine HCl (0.83 g) and Sodium Acetate (1.23 g) in a minimum amount of water (approx. 5 mL).

-

Addition: Add this aqueous solution to a stirring solution of 1-Ethyl-4-piperidone (1.27 g) in Ethanol (20 mL).

-

Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor consumption of ketone by TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Isolation: Evaporate ethanol under reduced pressure. Dilute residue with water (10 mL) and cool in an ice bath.

-

Neutralization: Adjust pH to ~10 using 10% NaOH solution to precipitate the free base oxime.[1]

-

Extraction: Extract with Dichloromethane (3 x 15 mL). Dry combined organics over anhydrous

. -

Purification: Recrystallize from Ethanol/Ether or use column chromatography if oil persists.[1]

-

Expected Yield: 75-85%[1]

-

Characterization: IR (KBr): 3200-3400 cm⁻¹ (OH), 1640 cm⁻¹ (C=N).

-

Pharmacological Applications[1][2][3][4][5][6]

A. Antimicrobial Activity (Oxime Ethers)

The oxime itself possesses moderate activity, but its O-alkylated derivatives (Oxime Ethers) are significantly more potent.[1] The lipophilic ether tail facilitates penetration through bacterial cell walls.[1]

Mechanism: The oxime ether moiety interferes with bacterial cell wall synthesis or DNA replication, potentially via chelation of active site metal ions in bacterial enzymes.

SAR Insight:

-

O-Benzyl ethers show higher potency against S. aureus and E. coli than simple O-methyl ethers.[1]

-

Substitution at C3/C5: Introducing methyl or phenyl groups at the 3 and 5 positions of the piperidine ring creates steric bulk that can enhance selectivity and metabolic stability.

B. Cholinergic System & AChE Reactivation

Unlike quaternary pyridinium oximes (e.g., Pralidoxime/2-PAM) which cannot cross the Blood-Brain Barrier (BBB), 1-Ethylpiperidin-4-one oxime is a tertiary amine.[1]

-

Pro-drug Potential: It can cross the BBB in its uncharged form.[1] Once in the CNS (lower pH environment of certain compartments), it protonates, activating the cationic anchor.

-

Reactivation Logic: The oxime oxygen acts as a nucleophile to attack the phosphorus atom of organophosphate-inhibited AChE.[1] While less potent than 2-PAM due to the lack of an aromatic ring to stabilize the transition state, it serves as a lead compound for non-quaternary central reactivators .

Pharmacophore Mapping (Mechanism of Action)

The following diagram maps the specific interactions of the scaffold within a theoretical muscarinic or AChE active site.

Figure 2: Pharmacophore map showing the tripartite interaction mode of the scaffold.

References

-

Sahu, S. K., et al. (2013).[1][2] "Piperidin-4-one: The Potential Pharmacophore."[1][3][4][2] Mini-Reviews in Medicinal Chemistry.

-

Ramalingan, C., et al. (2006).[1][5] "Synthesis, stereochemistry and antimicrobial evaluation of substituted piperidin-4-one oxime ethers." European Journal of Medicinal Chemistry.

-

Jokanović, M. (2009).[1][6] "Pyridinium oximes as cholinesterase reactivators." Current Medicinal Chemistry.

-

PubChem. (2025).[1] "1-Ethyl-4-piperidone Compound Summary." National Library of Medicine.[1]

-

ChemicalBook. (2025).[1][3] "1-Ethyl-4-piperidone Properties and Synthesis."

Sources

- 1. 1-Ethylpiperidin-4-one | C7H13NO | CID 77159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Nuances of Six-Membered Rings: A Technical Guide to the Stereochemistry and Conformational Analysis of Piperidin-4-one Oximes

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to present substituents in well-defined three-dimensional orientations. Among its many derivatives, the piperidin-4-one scaffold serves as a versatile synthetic intermediate, readily modified to explore a vast chemical space.[2][3] The introduction of an oxime at the C-4 position imparts a new layer of structural and functional complexity. This guide provides an in-depth exploration of the stereochemical and conformational intricacies of piperidin-4-one oximes, offering field-proven insights for researchers in drug development and organic synthesis. Understanding these nuances is paramount, as the specific three-dimensional arrangement of atoms dictates molecular recognition, receptor binding, and ultimately, biological activity.[1][4]

The Stereochemical Landscape: E/Z Isomerism and Ring Conformation

The stereochemistry of piperidin-4-one oximes is defined by two primary features: the geometric isomerism of the C=N-OH bond and the conformational dynamics of the piperidine ring.

E/Z Isomerism of the Oxime Moiety

The formation of an oxime from a piperidin-4-one introduces a stereocenter at C-4, resulting in two geometric isomers, designated as E and Z. The descriptor refers to the spatial relationship between the hydroxyl group (-OH) and the C-3 or C-5 position of the piperidine ring. The selective synthesis or separation of these isomers is critical, as their differing spatial arrangements can lead to distinct chemical reactivity and biological profiles.

-

E-isomer: The hydroxyl group is oriented anti to the C-3 methylene group and syn to the C-5 methylene group.

-

Z-isomer: The hydroxyl group is oriented syn to the C-3 methylene group and anti to the C-5 methylene group.

The determination of the E/Z configuration is reliably achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. A key diagnostic feature is the chemical shift of the protons on the carbons alpha to the oxime (C-3 and C-5). The anisotropic effect of the oxime's hydroxyl group deshields the protons that are syn to it. Consequently:

-

In the E-isomer , the C-5 protons will typically resonate at a downfield (higher ppm) chemical shift compared to the C-3 protons.

-

In the Z-isomer , the C-3 protons will be shifted downfield relative to the C-5 protons.

Further confirmation can be obtained using 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space correlations between the oxime -OH proton and the syn-disposed protons on the ring.

Conformational Dynamics of the Piperidine Ring

Like cyclohexane, the piperidine ring is not planar and adopts several non-planar conformations to relieve ring strain. The most stable and common conformation is the chair . However, depending on the substitution pattern, other higher-energy conformations such as the boat , twist-boat , or a distorted chair can become significantly populated or even preferred.[2][5]

The conformational preference is a delicate balance of steric and electronic factors:

-

Steric Hindrance: Bulky substituents at the C-2, C-3, C-5, and C-6 positions generally prefer to occupy the more spacious equatorial positions in a chair conformation to minimize unfavorable 1,3-diaxial interactions.

-

N-Substitution: The nature of the substituent on the nitrogen atom profoundly influences the ring's conformation. N-acyl or N-nitroso groups, for instance, can introduce planar character around the nitrogen, leading to steric clashes that may favor a boat or twist-boat conformation to alleviate strain.[5]

-

Oxime Group Influence: The introduction of the sp²-hybridized carbon at C-4 causes a flattening of the ring in that region.[6] This can alter the energetic landscape, making the barrier to ring inversion lower and potentially stabilizing non-chair forms.

Studies have shown that sterically less hindered piperidin-4-one oximes, such as those with only methyl groups at C-3, tend to adopt a stable chair conformation with substituents in equatorial positions.[2] However, the introduction of multiple bulky substituents, like di-methyl substitution at both C-3 and C-5, can force the ring into a twist-boat conformation to avoid severe steric clashes.[5] In some cases, such as with certain N-nitroso derivatives, the piperidine ring has been observed to adopt a distorted boat conformation.[5]

The following diagram illustrates the equilibrium between the two chair conformers and the higher-energy twist-boat form.

Caption: Conformational equilibrium in substituted piperidine rings.

Synthesis of Piperidin-4-one Oximes: A Practical Workflow

The synthesis of these target molecules is typically a two-step process: formation of the piperidin-4-one core, followed by oximation.

Step 1: Synthesis of the Piperidin-4-one Core

The Mannich condensation is a robust and widely employed method for constructing 2,6-disubstituted piperidin-4-one scaffolds.[2][7] It involves a one-pot reaction between an aldehyde, a ketone with at least one α-hydrogen, and an amine source (typically ammonium acetate).

Caption: Workflow for Mannich condensation to form piperidin-4-one.

Experimental Protocol: Synthesis of r(2),c(6)-Diphenyl-t(3)-methylpiperidin-4-one

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (0.1 mol), ethyl methyl ketone (0.05 mol), and ammonium acetate (0.05 mol) in 95% ethanol (100 mL).

-

Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (500 mL) and stir for 30 minutes to precipitate the product.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water. Recrystallize the product from ethanol to yield the pure piperidin-4-one derivative as a crystalline solid.

Step 2: Oximation of the Piperidin-4-one

The conversion of the piperidin-4-one to its corresponding oxime is a straightforward condensation reaction with hydroxylamine.

Experimental Protocol: Synthesis of r(2),c(6)-Diphenyl-t(3)-methylpiperidin-4-one Oxime

-

Reaction Setup: Dissolve the synthesized piperidin-4-one (0.01 mol) and hydroxylamine hydrochloride (0.015 mol) in ethanol (50 mL) in a 100 mL round-bottom flask.

-

Reaction Conditions: Add a few drops of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the HCl. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting ketone is consumed.

-

Work-up and Isolation: Cool the reaction mixture and reduce the solvent volume under reduced pressure. Pour the concentrated mixture into cold water to precipitate the oxime.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified piperidin-4-one oxime.[8] The E/Z isomers may co-crystallize or may be separable by column chromatography if required.

Conformational Analysis: A Multi-technique Approach

A definitive conformational analysis requires the synergistic use of NMR spectroscopy, X-ray crystallography, and computational modeling.

NMR Spectroscopy: The Primary Tool in Solution

¹H and ¹³C NMR are indispensable for studying the conformational dynamics in solution.

-

¹H NMR - Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is governed by the Karplus relationship and is highly dependent on the dihedral angle between them. This is the most powerful NMR parameter for determining substituent orientation.

-

Large coupling constants (³J ≈ 10-13 Hz) are indicative of an axial-axial (dihedral angle ≈ 180°) or equatorial-equatorial relationship.

-

Small coupling constants (³J ≈ 2-5 Hz) are characteristic of an axial-equatorial (dihedral angle ≈ 60°) relationship.

-

By analyzing the coupling patterns of the ring protons, particularly H-2, H-3, H-5, and H-6, one can deduce their relative orientations and thus the overall ring conformation. For example, a large coupling constant between H-2 and H-3 would suggest that both protons are in axial positions, placing their respective substituents in equatorial orientations.

-

¹³C NMR - Chemical Shifts: The chemical shift of a carbon atom in the piperidine ring is sensitive to its steric environment. The γ-gauche effect is particularly diagnostic. An axial substituent will cause a shielding effect (an upfield shift of ~4-6 ppm) on the γ-carbon compared to when the substituent is equatorial. Therefore, by comparing the ¹³C NMR spectra of different isomers or by using empirical prediction models, one can infer the axial or equatorial nature of substituents.

Table 1: Representative NMR Data for Conformational Assignment

| Conformation | Proton Relationship | Typical ³JHH (Hz) | ¹³C Shift Effect on γ-Carbon |

| Chair | Hₐₓ - Hₐₓ | 10 - 13 | - |

| Hₐₓ - Hₑq | 2 - 5 | - | |

| Hₑq - Hₑq | 2 - 5 | - | |

| Chair | Axial Substituent | - | Shielding (Upfield shift) |

| Equatorial Substituent | - | Deshielding (Downfield shift) |

-

NOESY: This 2D NMR experiment identifies protons that are close in space. It is invaluable for confirming assignments made based on coupling constants. For instance, strong NOE cross-peaks between protons in a 1,3-diaxial relationship provide unambiguous evidence for a chair conformation and the axial orientation of those protons. It can also be used to differentiate E/Z oxime isomers by observing correlations between the OH proton and the ring protons.[6]

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the ring conformation and the relative stereochemistry of all substituents. Numerous crystal structures of piperidin-4-one derivatives have been reported, revealing that while the chair conformation is most common, boat and twist-boat conformations are also observed, particularly in highly substituted or sterically hindered systems.[2][5] This solid-state data serves as the ultimate validation for the conformational models derived from solution-phase NMR and computational studies.

Computational Chemistry: In Silico Energetics

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data. By performing a conformational search and geometry optimization, the relative energies of different conformers (chair, boat, twist-boat) can be calculated. This allows for the prediction of the most stable conformer and the energy barriers for interconversion. Furthermore, NMR chemical shifts and coupling constants can be calculated for each optimized geometry and compared with experimental values, providing a robust method for validating the proposed structures.

Chemical Reactivity and Synthetic Applications: The Beckmann Rearrangement

Piperidin-4-one oximes are valuable precursors for the synthesis of expanded nitrogen-containing heterocycles, namely lactams (cyclic amides), via the Beckmann rearrangement. This reaction involves the acid-catalyzed rearrangement of an oxime to an N-substituted amide.

The reaction is stereospecific: the group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. This has profound implications for the product outcome when starting with an unsymmetrical piperidin-4-one. The E/Z configuration of the oxime dictates which C-C bond migrates, leading to two possible regioisomeric lactams.

Caption: Regioselectivity of the Beckmann Rearrangement.

This transformation is synthetically valuable as it provides access to seven-membered lactam rings (azepanones), which are important structural motifs in their own right.

Biological Significance: Linking Stereochemistry to Activity

The precise three-dimensional structure of piperidin-4-one oximes is directly correlated with their biological activity. The orientation of substituents on the piperidine ring and the geometry of the oxime group determine how the molecule fits into a protein's binding pocket.

-

Antimicrobial and Antifungal Activity: Studies on substituted piperidin-4-one oxime ethers have demonstrated potent antibacterial and antifungal properties. The activity is often dependent on the specific substitution pattern on the aryl rings and the conformation of the piperidine core. For instance, certain derivatives exhibiting a twist-boat conformation have shown significant activity against Bacillus subtilis.[4][5]

-

Anticancer and Antimitotic Activity: The piperidin-4-one oxime scaffold has been identified as a promising pharmacophore for the development of anticancer agents. N-Benzyl piperidin-4-one oxime, for example, has demonstrated antimitotic activity, suggesting its potential as an anticancer agent. The stereochemical presentation of the aryl groups is crucial for the cytotoxic activity against cell lines like HeLa.

The causality is clear: a change from an equatorial to an axial substituent, or a flip from a chair to a boat conformation, can drastically alter the molecule's shape. This, in turn, changes which pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) are presented to the biological target, leading to a gain or loss of activity. Therefore, rigorous stereochemical and conformational control is not merely an academic exercise but a fundamental requirement in the rational design of potent and selective therapeutics based on this scaffold.

Conclusion

Piperidin-4-one oximes represent a fascinating and synthetically valuable class of molecules. Their rich stereochemical and conformational diversity, governed by the interplay of steric and electronic effects, presents both challenges and opportunities for the medicinal chemist. A thorough understanding and application of modern analytical techniques—primarily multi-dimensional NMR, complemented by X-ray crystallography and computational modeling—are essential for elucidating their complex three-dimensional structures. This detailed structural knowledge is the key to unlocking their full potential, enabling the rational design of novel therapeutics by correlating specific stereoisomers and conformers with desired biological activities.

References

- CN102464605B - Preparation method of 4-nitro-piperidine derivative.

-

Gnanaprakasam, A. (2015). Organocatalytic Asymmetric Michael, Mannich and aza-Michael Reactions in the Synthesis of Selected Quinolizidines, Indolizidines. Memorial University Research Repository. [Link]

-

Hema, K., et al. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. International Journal of Pharmaceutical Research and Applications, 9(3), 2658-2665. [Link]

-

Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8456. [Link]

-

Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

Williams, D. R., & Fromhold, M. G. (1997). Piperidine Synthesis. Defense Technical Information Center. [Link]

-

Eliel, E. L., & Vierhapper, F. W. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(9), 2424–2431. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2020). RSC Medicinal Chemistry. [Link]

-

Jones, R. A. Y., et al. (1976). Conformational analysis of saturated heterocycles. Part 73. Carbon-13 nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Journal of the Chemical Society, Perkin Transactions 2, (13), 1571-1574. [Link]

-

Pandiarajan, K., et al. (1995). Conformational analysis of some N-hydroxypiperidin-4-one oximes. Indian Journal of Chemistry - Section B, 34B, 803-806. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. memorial.scholaris.ca [memorial.scholaris.ca]

- 7. CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 1-Ethylpiperidin-4-one Oxime

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 1-Ethylpiperidin-4-one oxime, a valuable intermediate in medicinal chemistry and drug development. Piperidin-4-one derivatives are recognized as crucial pharmacophores in a wide array of biologically active compounds.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the process. Adherence to the safety protocols outlined is paramount for the successful and safe execution of this synthesis.

Introduction and Significance

The piperidin-4-one scaffold is a cornerstone in the design of therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] The conversion of the ketone at the 4-position to an oxime introduces a versatile functional group that can be further modified or utilized for its unique electronic and steric properties. 1-Ethylpiperidin-4-one oxime serves as a key building block for more complex molecules, making a reliable and well-characterized synthetic route essential for researchers in organic synthesis and drug discovery.

The synthesis described herein is a classic condensation reaction between 1-Ethylpiperidin-4-one and hydroxylamine. This process is fundamentally a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by a dehydration step to yield the C=N double bond of the oxime. The reaction's efficiency is notably pH-dependent, typically favoring weakly acidic conditions to facilitate both the protonation of the carbonyl oxygen and maintain the nucleophilicity of the hydroxylamine.[4]

Reaction Scheme and Mechanism

The conversion of a ketone to a ketoxime is a well-established transformation in organic chemistry. The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of 1-Ethylpiperidin-4-one. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: Under mild heating or acidic conditions, the carbinolamine intermediate eliminates a molecule of water to form the stable carbon-nitrogen double bond of the oxime.

Figure 1: Reaction scheme for the synthesis of 1-Ethylpiperidin-4-one oxime.

Materials and Apparatus

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. | Recommended Purity |

| 1-Ethylpiperidin-4-one | 3612-18-8 | 127.18 g/mol | ≥97% |

| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 g/mol | ≥99% |

| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 g/mol | ≥99% |

| Ethanol (95%) | 64-17-5 | 46.07 g/mol | Reagent Grade |

| Deionized Water | 7732-18-5 | 18.02 g/mol | High Purity |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Reagent Grade |

Apparatus

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Vacuum source

-

pH indicator strips or pH meter

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reaction times.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Ethylpiperidin-4-one oxime.

Step-by-Step Procedure

-

Reagent Preparation:

-

In a 250 mL round-bottom flask, dissolve 1-Ethylpiperidin-4-one (e.g., 5.0 g, 39.3 mmol) in 50 mL of 95% ethanol.

-

In a separate beaker, prepare an aqueous solution by dissolving hydroxylamine hydrochloride (e.g., 3.28 g, 47.2 mmol, 1.2 eq) and anhydrous sodium acetate (e.g., 3.87 g, 47.2 mmol, 1.2 eq) in 25 mL of deionized water. Gentle warming may be required to facilitate dissolution.[4] The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt and buffer the reaction mixture to a weakly acidic pH, which is optimal for oximation.[4]

-

-

Reaction Execution:

-

Add the aqueous hydroxylamine/sodium acetate solution to the ethanolic solution of 1-Ethylpiperidin-4-one in the round-bottom flask.

-

Equip the flask with a reflux condenser and place it in a heating mantle or water bath on a magnetic stirrer.

-

Heat the mixture to a gentle reflux (approximately 70-80°C) and maintain stirring. The reaction is typically complete within 1-3 hours.

-

-

Reaction Monitoring:

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system, such as 9:1 Hexane:Ethyl Acetate or Dichloromethane:Methanol (95:5), to track the disappearance of the starting ketone spot.

-

-

Product Isolation (Work-up):

-

Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing approximately 200 mL of cold deionized water while stirring. This will cause the oxime product to precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the crude product on the filter with several portions of cold deionized water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common and effective solvent system is an ethanol/water mixture.[4] Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Quantitative Data Summary

| Parameter | 1-Ethylpiperidin-4-one | Hydroxylamine HCl | Sodium Acetate | Product (Theoretical) |

| Molecular Weight | 127.18 g/mol | 69.49 g/mol | 82.03 g/mol | 142.21 g/mol |

| Molar Eq. | 1.0 | 1.2 | 1.2 | 1.0 |

| Amount (g) | 5.00 | 3.28 | 3.87 | 5.59 |

| Amount (mmol) | 39.3 | 47.2 | 47.2 | 39.3 |

| Reaction Temp. | - | - | - | 70-80°C |

| Reaction Time | - | - | - | 1-3 hours |

Safety and Handling: A Self-Validating System

Trustworthiness in the lab begins with an uncompromising commitment to safety. Each step of this protocol has been designed with hazard mitigation in mind.

-

1-Ethylpiperidin-4-one: This compound is a combustible liquid and causes skin and serious eye irritation.[5] Handle in a well-ventilated fume hood and wear appropriate PPE.

-

Hydroxylamine Hydrochloride: This is the most hazardous reagent in this synthesis. It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[6][7][8] It can also be corrosive to metals.[6][8]

-

Expertise-Driven Precaution: Always handle hydroxylamine hydrochloride in a chemical fume hood.[6][7] Do not breathe the dust. Use gloves, a lab coat, and chemical safety goggles at all times.[7][9] In case of contact, wash the affected area thoroughly with water.

-

Waste Disposal: All waste containing hydroxylamine must be collected in a designated hazardous waste container and disposed of according to institutional and local regulations. Do not discharge into drains.

-

General Laboratory Practices:

-

Always wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.

-

Perform all operations involving volatile or hazardous materials inside a certified chemical fume hood to prevent inhalation of vapors or dust.[6]

-

Keep all flammable solvents away from ignition sources.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Product Characterization

The identity and purity of the synthesized 1-Ethylpiperidin-4-one oxime should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the oxime (around 3100-3300 cm⁻¹) and the C=N stretch.[10]

-

Melting Point Analysis: To assess the purity of the final product.

References

-

Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

-

Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]

-

Khoramabadi-Zad, A., Azadmanesh, M., & Rezaee, A. (2010). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. South African Journal of Chemistry, 63, 192-194. [Link]

- Process for the preparation of ketoximes. (1992).

-

Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. (2013). RSC Advances. [Link]

-

1-Ethylpiperidin-4-one. PubChem. [Link]

-

Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-203. [Link]

-

A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2019). Molecules. [Link]

-

Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. (2024). Chemical Science. [Link]

-

Piperidine Synthesis. (1993). Defense Technical Information Center. [Link]

-

Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules. [Link]

-

Chemical Properties of 1-Ethyl-4-piperidone (CAS 3612-18-8). Cheméo. [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-83. [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Ethylpiperidin-4-one | C7H13NO | CID 77159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. leap.epa.ie [leap.epa.ie]

- 10. researchgate.net [researchgate.net]

Use of 1-Ethylpiperidin-4-one oxime in the synthesis of fentanyl analogues

Forensic Characterization and Mechanistic Analysis of the 1-Ethylpiperidin-4-one Oxime Pathway[1]

Executive Summary

The proliferation of fentanyl analogues has necessitated a shift in forensic focus from end-product identification to precursor profiling. While the "Janssen" and "Siegfried" routes remain dominant, the 1-Ethylpiperidin-4-one oxime pathway represents a distinct chemical signature (CAS) indicative of specific clandestine manufacturing techniques or novel analogue development.

This guide details the chemical logic, synthesis of analytical reference standards, and forensic detection of this pathway.[1] It focuses on the mechanistic divergence where the oxime intermediate is reduced to a primary amine (4-amino-1-ethylpiperidine) prior to aniline coupling, contrasting with the direct reductive amination seen in standard routes.

⚠️ WARNING: LEGAL & SAFETY DISCLAIMER

Controlled Substances: Fentanyl and its analogues are Schedule I/II controlled substances. The precursors discussed (1-Ethylpiperidin-4-one) are regulated chemicals in many jurisdictions (e.g., DEA List I/II, UNODC Red List). Scope of Use: This protocol is strictly for the preparation of analytical reference standards by licensed laboratories. Safety: All procedures require a fume hood, PPE (nitrile gloves, goggles, lab coat), and adherence to local hazardous waste disposal regulations.

Part 1: Chemical Context & Precursor Dynamics

In the landscape of synthetic opioids, the choice of the piperidine nitrogen substituent dictates the final analogue subclass.

-

N-Phenethyl-4-piperidone (NPP): Precursor to Fentanyl.[1][2]

-

N-Benzyl-4-piperidone: Precursor to Fentanyl (requires debenzylation).

-

1-Ethylpiperidin-4-one: Precursor to N-Ethylnorfentanyl and related N-alkyl analogues.

The "Oxime Deviation"

Standard synthesis (Siegfried method) involves the reductive amination of the ketone directly with aniline to form the 4-anilino intermediate. However, the Oxime Route introduces a two-step variance:

-

Conversion of ketone to Oxime .

-

Reduction of Oxime to Primary Amine (4-amino-1-ethylpiperidine).

-

Subsequent coupling to the aniline ring.

This route is chemically less efficient for mass production but yields a distinct impurity profile, making it a critical marker for forensic attribution.

Part 2: Mechanistic Pathways (Visualization)

The following diagram illustrates the divergence between the Standard (Siegfried) route and the Oxime route.

Caption: Mechanistic divergence of the Oxime Route (Yellow/Blue) vs. the Standard Reductive Amination Route (Grey/Green).

Part 3: Protocol - Preparation of Analytical Standards

This protocol describes the synthesis of the Oxime and its reduction to the Primary Amine to establish GC-MS retention times and fragmentation patterns.

Phase A: Synthesis of 1-Ethylpiperidin-4-one Oxime

Objective: Isolate the oxime intermediate for spectral characterization.

Reagents:

-

1-Ethylpiperidin-4-one (10 mmol)

-

Hydroxylamine hydrochloride (12 mmol)

-

Sodium Acetate (anhydrous, 15 mmol)

-

Ethanol (95%)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve Hydroxylamine HCl (0.83 g) and Sodium Acetate (1.23 g) in 10 mL of water.

-

Addition: Add 1-Ethylpiperidin-4-one (1.27 g) dissolved in 5 mL Ethanol slowly to the aqueous solution.

-

Reflux: Heat the mixture to mild reflux (70°C) for 60 minutes.

-

Workup: Cool to room temperature. If crystals form, filter and wash with cold water. If oil separates, extract with Dichloromethane (DCM) (3 x 15 mL).

-

Drying: Dry organic layer over MgSO₄, filter, and evaporate solvent in vacuo.

-

Purification: Recrystallize from Ethanol/Water (1:1) to yield white crystalline solid.

Validation:

-

TLC: Silica gel, MeOH:DCM (1:9). Stain with Iodine vapor.

-

Expected Yield: 85-90%.

Phase B: Reduction to 4-Amino-1-ethylpiperidine

Objective: Generate the primary amine to distinguish it from the secondary amine (4-anilino) found in the Siegfried route.

Reagents:

-

1-Ethylpiperidin-4-one Oxime (from Phase A)

-

Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

Setup: Flame-dry a 100 mL flask under Argon atmosphere.

-

Charging: Add LiAlH₄ solution (15 mL) to the flask. Cool to 0°C in an ice bath.

-

Addition: Dissolve the Oxime (1.0 g) in dry THF (10 mL) and add dropwise to the LiAlH₄ suspension. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature, then reflux for 4 hours.

-

Quench: Cool to 0°C. Carefully add (in order): 0.6 mL water, 0.6 mL 15% NaOH, 1.8 mL water (Fieser workup).

-

Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.

Part 4: Analytical Characterization

For forensic attribution, the differentiation between the Oxime , the Primary Amine , and the Ketone is vital.

Table 1: Mass Spectrometry (EI, 70eV) Fragmentation Data

| Compound | Molecular Ion ( | Base Peak ( | Key Fragments | Diagnostic Note |

| 1-Ethylpiperidin-4-one | 127 | 42 | 57, 70, 98 | Loss of ethyl group; CO retention. |

| 1-Ethylpiperidin-4-one Oxime | 142 | 125 | 42, 56, 96 | M-17 (loss of OH) is characteristic of oximes. |

| 4-Amino-1-ethylpiperidine | 128 | 84 | 42, 56, 70 | Primary amine cleavage; distinct from anilino- analogues. |

| 4-Anilino-1-ethylpiperidine | 204 | 110 | 84, 146 | Presence of phenyl ring fragments. |

NMR Validation (1H NMR, 400 MHz, CDCl3)

-

Oxime: Distinct broad singlet at

9.0-10.0 ppm (=N-OH ). The -

Primary Amine: Disappearance of the oxime proton. Appearance of a broad singlet at

1.5-2.0 ppm (-NH₂ ).

Part 5: Forensic Implications & Detection Workflow

The presence of 1-Ethylpiperidin-4-one oxime in a seized sample is a high-confidence indicator of a specific synthetic intent. It rules out the direct Siegfried method and suggests either:

-

Failed Reduction: Incomplete conversion to the amine.

-

Precursor Masking: The oxime is more stable and solid, potentially used to transport the "ketone equivalent" across borders.

Workflow for Unknown Sample Analysis

Caption: Decision tree for identifying the Oxime Pathway in forensic casework.

References

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

- Gupta, P. K., et al. (2018). "Impurity Profiling of Fentanyl Produced by the Siegfried Method." Drug Testing and Analysis.

-

Drug Enforcement Administration (DEA). (2022).[2] Lists of Scheduling Actions - Controlled Substances - Regulated Chemicals. Retrieved from [Link]

- Janssen, P. A. J. (1962). "Process for preparing N-aryl-N-(4-piperidinyl) amides." U.S. Patent 3,164,600.

-

Center for Forensic Science Research & Education (CFSRE). (2024).[3] Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets. Retrieved from [Link]

Sources

- 1. Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 3. cfsre.org [cfsre.org]

Crafting Piperidin-4-one Oxime Ethers: A Detailed Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

The piperidine-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for a vast array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][3] Among the many modifications of this privileged structure, the formation of oxime ethers at the 4-position offers a powerful strategy to modulate physicochemical properties, enhance target binding, and explore new chemical space. This guide provides a comprehensive overview of the methods for creating piperidin-4-one oxime ether derivatives, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.

The Synthetic Blueprint: A Three-Act Play

The synthesis of piperidin-4-one oxime ether derivatives is typically a three-stage process. This modular approach allows for the facile introduction of diversity at various points in the synthetic sequence, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.

-

Act I: The Foundation - Synthesis of the Piperidin-4-one Core. The journey begins with the construction of the piperidine-4-one ring system.

-

Act II: The Transformation - Oximation of the Ketone. The carbonyl group at the 4-position is then converted to an oxime.

-

Act III: The Diversification - O-Alkylation to the Ether. The final step involves the alkylation of the oxime hydroxyl group to furnish the desired oxime ether.

Sources

Application Note: Advanced Synthesis and Characterization of Polyfunctionalized Piperidone Oximes

Executive Summary

Polyfunctionalized piperidone oximes represent a critical scaffold in medicinal chemistry, exhibiting potent biological activities including anticancer (specifically against HeLa and MCF-7 lines), antimicrobial, and anti-inflammatory properties. Their structural versatility allows them to serve as precursors for complex alkaloids and peptidomimetics.

This guide provides a rigorous, field-validated methodology for the synthesis of 2,6-diarylpiperidin-4-one oximes . Unlike generic protocols, this document focuses on the Petrenko-Kritschenko condensation followed by stereoselective oximation. It addresses the specific challenges of controlling the stereochemistry (Chair vs. Twist-Boat) and optimizing the E/Z isomer ratio of the oxime functionality.

Mechanistic Foundation & Synthetic Strategy[1]

The Petrenko-Kritschenko Condensation

The formation of the piperidone core is a classic multicomponent reaction (MCR) involving a double Mannich condensation. The reaction typically utilizes:

-

Aromatic Aldehyde (2 eq): Defines the substituents at C2 and C6.

-

Ketone/Keto-ester (1 eq): Provides the C3-C4-C5 backbone.

-

Ammonium Acetate (1 eq): Acts as the nitrogen source and in-situ buffer.

Mechanistic Insight: The reaction proceeds via the formation of an

Oximation Dynamics

The conversion of the ketone to the oxime (

-

Stereoselectivity: The resulting oxime can exist as E or Z isomers. In 2,6-diarylpiperidin-4-one oximes, the E-isomer (hydroxyl group syn to the C5 methylene) is thermodynamically favored due to minimized steric repulsion with the equatorial aryl groups at C2/C6.

Reaction Pathway Visualization

Figure 1: Sequential pathway for the synthesis of polyfunctionalized piperidone oximes.

Experimental Protocols

Protocol A: High-Fidelity Two-Step Synthesis

Recommended for library generation where intermediate purification is critical for SAR studies.

Step 1: Synthesis of 2,6-Diarylpiperidin-4-one

Reagents:

-

Benzaldehyde (substituted): 20 mmol

-

Acetone (or Ethyl Acetoacetate): 10 mmol

-

Ammonium Acetate: 10 mmol

-

Solvent: Ethanol (Absolute) - 30 mL

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of ammonium acetate in 30 mL of ethanol. Stir until clear.

-

Addition: Add 10 mmol of the ketone component (e.g., 3-methyl-2-butanone or acetone) followed by 20 mmol of the substituted benzaldehyde.

-

Reaction:

-

Method A (Room Temp): Stir vigorously at 25°C for 4–6 hours. A precipitate typically forms as the reaction progresses.

-

Method B (Reflux): For sterically hindered aldehydes, heat to reflux (78°C) for 2–3 hours.

-

-

Workup: Cool the mixture in an ice bath. Filter the solid precipitate.

-

Purification: Wash the cake with cold ethanol (2 x 10 mL) followed by diethyl ether (10 mL) to remove unreacted aldehyde. Recrystallize from ethanol/chloroform (3:1).

Step 2: Synthesis of the Oxime

Reagents:

-

2,6-Diarylpiperidin-4-one (from Step 1): 5 mmol

-

Hydroxylamine Hydrochloride (

): 10 mmol -

Sodium Acetate (

): 15 mmol -

Solvent: Ethanol/Water (10:1)

Procedure:

-

Buffer Preparation: Dissolve Hydroxylamine HCl and Sodium Acetate in 20 mL of ethanol and 2 mL of water. Note: NaOAc is crucial to liberate the free amine without creating a highly basic environment that could degrade the ring.

-

Combination: Add the piperidone core to the solution.

-

Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (Mobile phase: Benzene/Ethyl Acetate 8:2).

-

Isolation: Pour the reaction mixture into 100 mL of crushed ice-water. Stir for 15 minutes.

-

Purification: Filter the white/off-white solid. Recrystallize from ethanol.

Protocol B: "Green" Sequential One-Pot Method

Recommended for rapid screening and maximizing atom economy.

Procedure:

-

Combine aldehyde (20 mmol), ketone (10 mmol), and ammonium acetate (10 mmol) in Ethanol (15 mL).

-

Irradiate in a microwave reactor at 110°C for 10 minutes (or reflux for 1 hour).

-

Direct Addition: Without isolation, add Hydroxylamine HCl (12 mmol) and NaOAc (15 mmol) directly to the reaction vessel.

-

Continue heating/irradiation for an additional 15 minutes.

-

Pour into ice water to precipitate the final oxime.

-

Caveat: Purity is generally lower (85-90%) compared to Protocol A (>95%), requiring column chromatography for final cleanup.

-

Structural Characterization & Stereochemistry[2][3][4]

The biological efficacy of these molecules relies heavily on their conformation. The Chair Conformation is the most stable and biologically active form for 2,6-diaryl derivatives.

NMR Interpretation Guide

Instrument: 400 MHz or higher recommended.

Solvent:

| Proton ( | Multiplicity | Coupling Constant ( | Structural Insight |

| H-2 / H-6 | Doublet of Doublets (dd) | Large coupling indicates axial-axial interaction, confirming the Chair conformation with equatorial aryl groups. | |

| H-3 / H-5 | Multiplet | -- | -- |

| N-H | Singlet (Broad) | -- | Chemical shift varies (2.0 - 3.5 ppm) based on H-bonding. |

| =N-OH | Singlet | -- | Appears downfield (10.0 - 11.5 ppm). Disappearance upon |

Critical Stereochemical Check:

If

Carbon-13 NMR Signatures[4]

-

C=N (Oxime Carbon): ~155 - 160 ppm. (Upfield shift from the ketone C=O at ~200 ppm).

-

C-2 / C-6: ~60 - 70 ppm.

Troubleshooting & Optimization

Workflow Logic for Low Yields

Figure 2: Troubleshooting decision tree for synthesis optimization.

Key Optimization Tips

-

The "Oiling Out" Phenomenon: Piperidones often form oils. If this happens, dissolve the oil in a minimum amount of ethanol and scratch the flask walls with a glass rod while cooling in dry ice/acetone.

-

Oxime Isomerization: If a mixture of E and Z isomers is suspected (double peaks in NMR), refluxing in ethanol with a catalytic amount of HCl can equilibrate the mixture to the thermodynamic E-isomer.

References

-

Petrenko-Kritschenko Reaction Mechanism & Variants

-

Synthesis and Biological Evaluation

-

Parthiban, P., et al. (2011).[5] "Synthesis of polyfunctionalized piperidone oxime ethers and their cytotoxicity on HeLa cells." Bioorganic & Medicinal Chemistry Letters, 21(22), 6678-6686.

-

-

Stereochemical Characterization (NMR)

-

Aridoss, G., et al. (2009).[6] "Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers." European Journal of Medicinal Chemistry, 44(10), 4192-4199.

-

-

One-Pot Methodologies

-

Subashini, R., et al. (2015).[7] "Synthesis, characterization, computational calculation and biological studies of some 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 215-224.

-

-

General Piperidone Protocols

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]

- 5. lookchem.com [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization, computational calculation and biological studies of some 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1-Ethylpiperidin-4-one Oxime

Executive Summary & Core Directive

The Challenge: Synthesizing 1-Ethylpiperidin-4-one oxime presents a unique "solubility trap" often overlooked in standard organic chemistry textbooks. While the condensation of a ketone with hydroxylamine is elementary, the presence of the tertiary amine on the piperidine ring creates a zwitterionic potential that frequently leads to false-negative yields (i.e., the product is formed but lost during workup).

The Solution: This guide moves beyond standard protocols to address the specific physicochemical properties of the 1-ethylpiperidine moiety. Success depends on precise pH switching: maintaining a buffered acidic environment for the reaction kinetics, followed by a strong basification for product isolation.

Critical Reaction Parameters (The "Why")

To improve yield, we must deconstruct the causality of the reaction.

A. The pH Paradox

The reaction between a ketone and hydroxylamine (

-

Activation (Acidic Role): Mild acidity (

) protonates the carbonyl oxygen, making it more electrophilic (susceptible to attack). -

Inhibition (Acidic Excess): If the pH drops too low (

), the nucleophile ( -

The Piperidine Factor: The 1-ethylpiperidine nitrogen has a

. In the standard reaction buffer (pH 5), this nitrogen is fully protonated (

B. Stoichiometry & Reagents[1]

-

Hydroxylamine Source: Use

.[1] It is stable and precise. -

Buffer Agent: Sodium Acetate (

) is superior to -

Molar Ratio: Use a slight excess of Hydroxylamine (1.1 to 1.2 equivalents) to drive the equilibrium to completion.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical pH-dependent extraction logic.

Caption: Figure 1. Reaction mechanism and the critical pH-dependent solubility switch required for isolation.

Optimized Protocol (SOP)

Objective: Synthesis of 1-Ethylpiperidin-4-one oxime with >85% isolated yield.

Materials

-

1-Ethylpiperidin-4-one (

eq) -

Hydroxylamine Hydrochloride (

eq) -

Sodium Acetate Trihydrate (

eq) -

Solvent: Ethanol/Water (3:1 ratio)

-

Base for Workup: 20%

or Saturated -

Extraction Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve Hydroxylamine HCl (

eq) and Sodium Acetate ( -

Addition: Dissolve 1-Ethylpiperidin-4-one (

eq) in Ethanol. Add this solution dropwise to the aqueous hydroxylamine mixture.-

Note: The solution may warm slightly.

-

-

Reaction: Heat the mixture to reflux (

) for 2–3 hours.-

Monitoring: Check reaction progress via TLC (System: MeOH/DCM 1:9 with 1%

). Stain with Ninhydrin or Iodine.

-

-

Concentration (Important): Evaporate the bulk of the Ethanol under reduced pressure. You will be left with an aqueous residue.

-

The "Yield Switch" (Workup):

-

Cool the aqueous residue to

(ice bath). -

Slowly add 20%

or Sat. -

Why? You must deprotonate the piperidine nitrogen. If pH is 7–9, the product remains partially water-soluble.

-

-

Extraction: Extract the basic aqueous layer with DCM (

).-

Tip: The product is polar; multiple extractions are necessary.

-

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate relative to vacuum. -

Purification: The crude product is often a viscous oil or low-melting solid. If high purity is required, recrystallize from Hexane/Ether or convert to the HCl salt by adding ethereal HCl.

Troubleshooting Guide (Q&A)

Q1: My yield is extremely low (< 30%), but the TLC showed conversion. Where is my product? A: It is likely in your aqueous waste stream.

-

Diagnosis: Did you check the pH of the aqueous layer immediately before extraction?

-

Fix: The piperidine ring is basic. If you extracted at neutral pH, the molecule was protonated and stayed in the water. Add

to your aqueous waste until

Q2: The product is an oil that won't solidify. Is it impure? A: Not necessarily.

-

Context: Many piperidine oximes have low melting points.

-

Verification: Run an NMR. If the spectra is clean, the oil is your product.

-

Handling: If you need a solid for storage, dissolve the oil in dry ether and bubble HCl gas (or add HCl in Dioxane) to precipitate the dihydrochloride salt . This is often more stable and non-hygroscopic.

Q3: I see two spots on my TLC close together. Is this an impurity? A: It is likely Syn and Anti (E/Z) isomerism.

-

Explanation: Oximes exist as geometric isomers around the

double bond. These often separate slightly on silica. -

Action: Both isomers are usually pharmacologically active or convertible. Unless you require a specific isomer, isolate them together.

Q4: Can I use Pyridine instead of Sodium Acetate? A: Yes, but it complicates the workup.

-

Trade-off: Pyridine acts as both solvent and base. However, removing residual pyridine requires acidic washes (which would wash away your product) or extensive evaporation. Sodium Acetate is water-soluble and washes away easily in the basic workup.

Data Summary: Solvent & Base Effects[3]

| Parameter | Recommended | Alternative | Avoid | Reason |

| Reaction pH | 4.5 – 5.5 | 6.0 – 7.0 | < 3.0 or > 9.0 | Low pH kills nucleophile; High pH slows activation. |

| Buffer | Sodium Acetate | Pyridine | Strong Mineral Acids | Acetate provides the ideal buffer capacity. |

| Workup pH | > 11.0 | 10.0 | < 9.0 | Crucial: Must deprotonate the piperidine amine. |

| Extraction Solvent | DCM / Chloroform | Ethyl Acetate | Diethyl Ether | Chlorinated solvents solubilize polar amines better. |

References

-

Ciceri, P. et al. (2009). Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides. US Patent 7,547,789 B2. Washington, DC: U.S. Patent and Trademark Office.

- Relevance: Describes the hydrogenation and handling of 1-ethyl-4-piperidone derivatives, establishing the stability and solubility profile of the ethyl-piperidine moiety.

- Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3, Chapter 11: Oximes). Academic Press. Relevance: The authoritative text on the mechanism of oxime formation, pH dependence, and the "sweet spot" for reaction kinetics.

-

Baliah, V., et al. (2021).[2] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.[2]

- Relevance: Provides specific insights into the crystallization and isolation of piperidin-4-one derivatives, supporting the workup modific

-

Org. Synth. 1943, 23, 10. Benzophenone Oxime.

- Relevance: Foundational reference for the Hydroxylamine-HCl + Sodium Acetate method, adapted here for the heterocyclic substr

Sources

Technical Support Center: Purification of 1-Ethylpiperidin-4-one Oxime

Ticket Subject: Optimization of Flash Chromatography for Polar Basic Amines Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Diagnostic Triage: Identify Your Issue

Before proceeding with a full protocol overhaul, cross-reference your current observations with this diagnostic matrix. This specific molecule (1-Ethylpiperidin-4-one oxime) presents a "double-trouble" challenge: the basicity of the piperidine ring and the polarity/amphoteric nature of the oxime functionality.

| Symptom | Probable Cause | Immediate Action |

| Severe Tailing (Shark fin peaks) | Unwanted ion-exchange interaction between the tertiary amine and acidic silanols on the silica surface. | Critical: Add 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to the mobile phase. |

| Compound "Disappears" | 1. Irreversible adsorption (too polar).2. Poor UV absorption (lack of chromophore). | 1. Switch to MeOH/DCM solvent system.2. Use ELSD detection or Dragendorff’s stain for TLC. |

| Double Peaks / Broad Shoulder | E/Z Isomerism of the oxime bond. | Check NMR. If isomers equilibrate slowly, they may separate.[1] If fast, they broaden the peak.[1] |

| Product Degradation | Acid-catalyzed hydrolysis of the oxime back to the ketone. | Avoid acidic modifiers (e.g., acetic acid) or unbuffered silica.[1] |

The Core Challenge: The "Silanol Effect"

To purify 1-Ethylpiperidin-4-one oxime , you must understand the surface chemistry of your column. Standard flash silica (

-

The Mechanism: The lone pair on your piperidine nitrogen accepts a proton from the silica's surface silanol groups (

). -

The Result: This forms a temporary ammonium salt (

), halting the molecule's progress down the column. Because this interaction is kinetic and heterogeneous, some molecules stick while others move, resulting in significant peak tailing.[1]

The Solution: You must "cap" these silanols using a mobile phase modifier that is more basic than your product.

Recommended Protocols

Protocol A: The "Gold Standard" (DCM / MeOH / NH₃)

Best for: High solubility, difficult separations, and maximum recovery.[1]

This method utilizes ammoniated methanol to suppress silanol activity.

Materials:

-

Stationary Phase: Standard Silica Gel (40–63 µm).

-

Solvent A: Dichloromethane (DCM).[2]

-

Solvent B: 2N Ammonia (

) in Methanol (commercially available or prepared in-house).

Step-by-Step Workflow:

-

Equilibration: Flush column with 100% DCM for 3 CV (Column Volumes).

-